FA-Lys-Leu-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

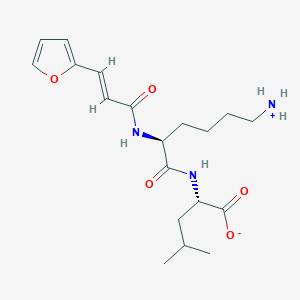

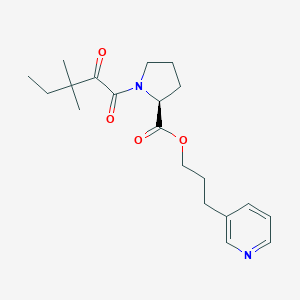

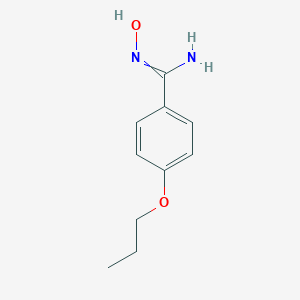

“FA-Lys-Leu-OH” is a compound with the molecular formula C19H29N3O5 . It is a tripeptide composed of three amino acids: phenylalanine, lysine, and leucine.

Synthesis Analysis

While specific synthesis methods for “FA-Lys-Leu-OH” were not found, general strategies for the synthesis of labeled peptides have been discussed . For instance, synthesis using Fmoc-Lys (Dde)-OH plus biotin generally gave the highest yields . Another synthetic route utilized copper complexation of Lys, 5-Fam addition, disruption of the copper complex, and Fmoc addition .

Molecular Structure Analysis

The molecular structure of “FA-Lys-Leu-OH” is complex, as it is a tripeptide composed of phenylalanine, lysine, and leucine . The molecular weight of a similar compound, Lys-Leu, is 259.35 g/mol .

科学研究应用

Understanding Antibiotic Resistance and Protein Synthesis

- Research on fusidic acid (FA), a steroid antibiotic, highlights its role in inhibiting protein synthesis by affecting elongation factor G (EF-G) on the ribosome. Studies have provided structural insights into the resistance mechanisms against FA, showcasing how mutations in EF-G affect its interaction with FA and impact antibiotic sensitivity. Such insights are crucial for developing strategies to overcome antibiotic resistance (Hansson et al., 2005).

Formaldehyde Sensing in Biological Systems

- Formaldehyde (FA), a signaling molecule involved in various biological processes, has been the focus of developing chemical sensors. The synthesis of a two-photon turn-on chemosensor for imaging endogenous FA in cells showcases the application of FA derivatives in studying cellular processes and diseases related to abnormal FA expression (Cao & Ma, 2022). Another study presented a fluorescent probe based on a FA-induced aza-Cope rearrangement for live-cell FA imaging, demonstrating the tool's utility in exploring the biology of reactive carbonyl species (Brewer & Chang, 2015).

FA and Lysine Derivatives in Enhancing Bioavailability

- The application of lysine derivatives in augmenting the bioavailability of ferulic acid (FA) through microencapsulation techniques has been investigated. The study evaluated the oral delivery of live Lactobacillus fermentum cells capable of producing feruloyl esterase for breaking down FA-containing substrates, aiming to enhance dietary FA bioavailability in the intestine (Bhathena et al., 2008).

Genetic and Enzymatic Studies

- Genetic diseases like Fabry disease and Fanconi anemia (FA) have been subjects of extensive research to understand the efficacy of current treatments and the potential of gene therapy. For instance, the role of lysosomal accumulation of glycosphingolipids in Fabry disease pathogenesis and the exploration of enzyme replacement therapy (ERT) and oral chaperone therapy underline the significance of understanding genetic mutations and enzymatic activities for therapeutic advancements (Lenders & Brand, 2021).

未来方向

属性

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O5/c1-13(2)12-16(19(25)26)22-18(24)15(7-3-4-10-20)21-17(23)9-8-14-6-5-11-27-14/h5-6,8-9,11,13,15-16H,3-4,7,10,12,20H2,1-2H3,(H,21,23)(H,22,24)(H,25,26)/b9-8+/t15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXYEFZDLANHTQ-FHQWLQQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C=CC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)/C=C/C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FA-Lys-Leu-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B120326.png)

![1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one](/img/structure/B120347.png)

![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)